molecular formula C10H12BrNO2 B8760817 N-(2-Bromobenzyl)-2-hydroxy-N-methylacetamide

N-(2-Bromobenzyl)-2-hydroxy-N-methylacetamide

Cat. No.: B8760817
M. Wt: 258.11 g/mol
InChI Key: ZLDUFBMRADMDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromobenzyl)-2-hydroxy-N-methylacetamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C10H12BrNO2/c1-12(10(14)7-13)6-8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3

InChI Key

ZLDUFBMRADMDLF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetic acid [(2-bromo-benzyl)-methyl-carbamoyl]-methyl ester (11.0 g, 36.8 mmol) in methanol (250 mL) is added a solution of potassium carbonate (7.63 g, 55.2 mmol) in water (45 mL). After stirring for 90 minutes the reaction is concentrated to near dryness and then dissolved in dichloromethane. The resulting solution is washed with brine, dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (methanol-dichloromethane, 1:99 to 3:47) to furnish N-(2-bromo-benzyl)-2-hydroxy-N-methyl-acetamide; MS: (ESI) m/z 258.1, 260.1 (M+H)+.
Name
acetic acid [(2-bromo-benzyl)-methyl-carbamoyl]-methyl ester
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.